1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-
Overview
Description
1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. This compound features a benzimidazole core with a carboxylic acid group at the 7th position and an isopropyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. One efficient method is the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology, which provides high yields and mild reaction conditions .
Industrial Production Methods
Industrial production methods often involve the use of large-scale reactors and optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like methanol or chloroform.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while substitution reactions can produce halogenated benzimidazoles.
Scientific Research Applications
1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- has a wide range of scientific research applications:
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, in cancer therapy, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-carboxylic acid: This compound has a carboxylic acid group at the 2nd position instead of the 7th position.
5,7-Dibromoindole: This compound features bromine substituents on an indole core, which is structurally similar to benzimidazole.
4-Imidazolecarboxylic acid: This compound has a carboxylic acid group on an imidazole ring, which is a simpler structure compared to benzimidazole.
Uniqueness
1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 2nd position and the carboxylic acid group at the 7th position allows for unique interactions and reactivity compared to other benzimidazole derivatives.
Biological Activity
1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-
- Molecular Formula : C11H12N2O2
- CAS Number : 916075-96-2
This compound features a benzimidazole core with a carboxylic acid functional group and an isopropyl substituent, which may influence its biological interactions.
Biological Activity Overview
Benzimidazole derivatives are recognized for a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Potential to inhibit tumor growth and induce apoptosis in cancer cells.
- Antiviral : Activity against several viruses by disrupting their replication processes.
- Anti-inflammatory : Reduction of inflammatory responses in various conditions.
Table 1: Summary of Biological Activities of Benzimidazole Derivatives
The biological activity of 1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- is attributed to its ability to interact with specific molecular targets within cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival and proliferation of pathogens and cancer cells.
- Receptor Binding : It can bind to various receptors, altering signal transduction pathways that influence cellular responses.
- Microtubule Interaction : Similar to other benzimidazoles, it may disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells and affecting motility in parasites.
Case Studies
Recent studies have highlighted the efficacy of benzimidazole derivatives in various biological contexts:
- Anticancer Studies : A study demonstrated that derivatives similar to 1H-Benzimidazole-7-carboxylic acid exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The mechanism involved apoptosis induction through the mitochondrial pathway .
- Antimicrobial Efficacy : Research indicated that this compound showed potent activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Properties
IUPAC Name |
2-propan-2-yl-1H-benzimidazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6(2)10-12-8-5-3-4-7(11(14)15)9(8)13-10/h3-6H,1-2H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFFMBLKMOKZJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC=C2N1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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